molecular formula C14H20O2 B6283375 (2E)-3-(adamantan-1-yl)but-2-enoic acid CAS No. 1164552-12-8

(2E)-3-(adamantan-1-yl)but-2-enoic acid

Cat. No.: B6283375
CAS No.: 1164552-12-8
M. Wt: 220.3
InChI Key:
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Description

(2E)-3-(adamantan-1-yl)but-2-enoic acid is an organic compound that features an adamantane moiety attached to a butenoic acid framework The adamantane structure is known for its rigidity and stability, making it a valuable component in various chemical and pharmaceutical applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(adamantan-1-yl)but-2-enoic acid typically involves the construction of the adamantane framework followed by the introduction of the butenoic acid moiety. One common method involves the reaction of adamantane derivatives with suitable reagents to form the desired product. For example, the reaction of 1-adamantyl bromide with butenoic acid under basic conditions can yield this compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-(adamantan-1-yl)but-2-enoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the double bond in the butenoic acid moiety to a single bond, forming saturated derivatives.

    Substitution: The adamantane moiety can undergo substitution reactions with various nucleophiles or electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.

    Substitution: Reagents such as halogens, alkyl halides, and organometallic compounds are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield adamantanone derivatives, while reduction can produce saturated adamantane carboxylic acids .

Scientific Research Applications

(2E)-3-(adamantan-1-yl)but-2-enoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of (2E)-3-(adamantan-1-yl)but-2-enoic acid involves its interaction with specific molecular targets and pathways. The adamantane moiety can enhance the compound’s binding affinity to certain receptors or enzymes, leading to its biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    1-adamantylamine: Similar in structure but contains an amine group instead of a butenoic acid moiety.

    1-adamantanol: Contains a hydroxyl group attached to the adamantane structure.

    1-adamantyl bromide: A precursor in the synthesis of various adamantane derivatives.

Uniqueness

(2E)-3-(adamantan-1-yl)but-2-enoic acid is unique due to the presence of both the adamantane and butenoic acid moieties, which confer distinct chemical and physical properties. This combination allows for versatile applications in different fields, making it a valuable compound for research and industrial purposes .

Properties

CAS No.

1164552-12-8

Molecular Formula

C14H20O2

Molecular Weight

220.3

Purity

95

Origin of Product

United States

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